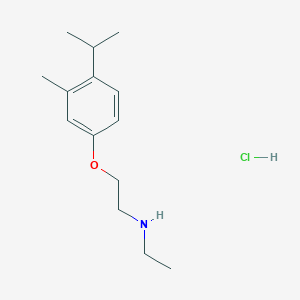
N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenoxy group substituted with methyl and isopropyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride typically involves the reaction of 3-methyl-4-propan-2-ylphenol with ethylene oxide to form 2-(3-methyl-4-propan-2-ylphenoxy)ethanol. This intermediate is then reacted with ethylamine under suitable conditions to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce different functional groups into the phenoxy ring.
科学的研究の応用
N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound is used in the production of various chemicals and materials.
作用機序
The mechanism of action of N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. The ethylamine group can act as a nucleophile, participating in various biochemical pathways. The phenoxy group can interact with hydrophobic regions of proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- N-ethyl-2-(3-methylphenoxy)ethanamine;hydrochloride
- N-ethyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride
- N-ethyl-2-(3-methyl-4-ethylphenoxy)ethanamine;hydrochloride
Uniqueness
N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride is unique due to the specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups provides distinct steric and electronic effects, differentiating it from other similar compounds.
特性
IUPAC Name |
N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-15-8-9-16-13-6-7-14(11(2)3)12(4)10-13;/h6-7,10-11,15H,5,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKICMIHDYBEVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=C(C=C1)C(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
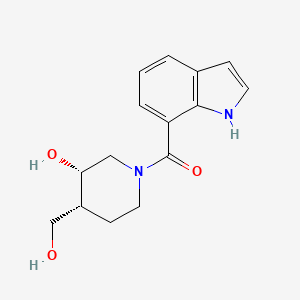
![1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5380846.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide](/img/structure/B5380853.png)
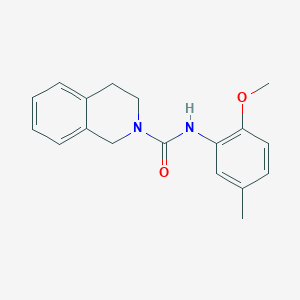
![4-benzyl-5-[1-(3-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5380866.png)
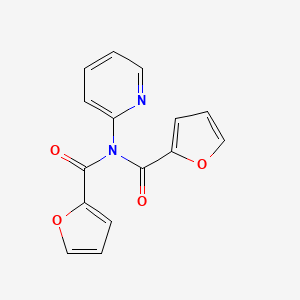
![N-{(3S)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5380883.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5380892.png)
![4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide](/img/structure/B5380899.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylthiophene-2-carboxamide](/img/structure/B5380901.png)
![2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5380907.png)
![7-acetyl-6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5380910.png)
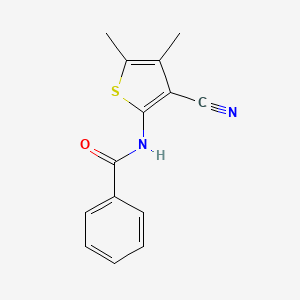
![methyl {2-bromo-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B5380944.png)
